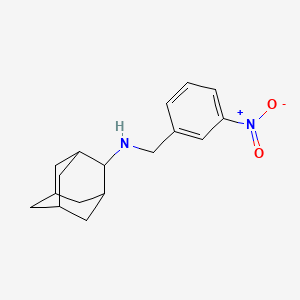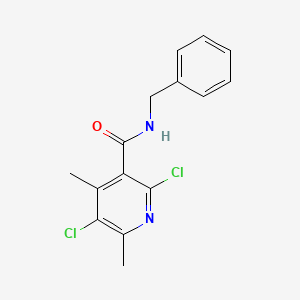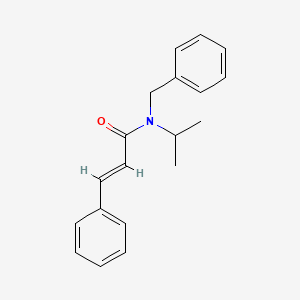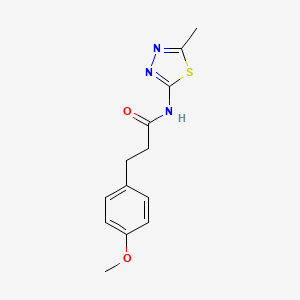
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular growth and survival. 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, improvement of glucose tolerance and insulin sensitivity, and neuroprotective effects. 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to reduce inflammation and oxidative stress, suggesting its potential as a therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications, providing a wealth of information for researchers. However, one limitation of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is its potential toxicity, which requires careful handling and dosage control in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, including further investigation of its mechanism of action and potential therapeutic applications in various diseases. Additionally, research could focus on developing more effective and less toxic derivatives of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide for use in laboratory experiments and potential clinical applications. Finally, research could focus on the development of targeted delivery methods for 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide to improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with chloroacetyl chloride to form 3-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-ylamine, which is further reacted with propionyl chloride to produce 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In diabetes research, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes. In neurodegenerative disorder research, 3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-15-16-13(19-9)14-12(17)8-5-10-3-6-11(18-2)7-4-10/h3-4,6-7H,5,8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFKZFYBKDUMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194808 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
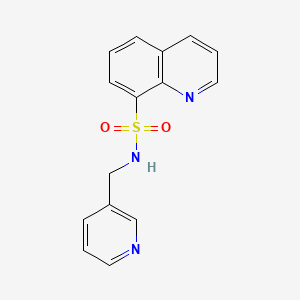
hydrazone](/img/structure/B5881073.png)

![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
methanone](/img/structure/B5881090.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)

